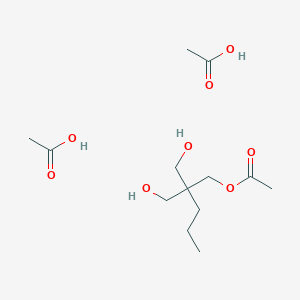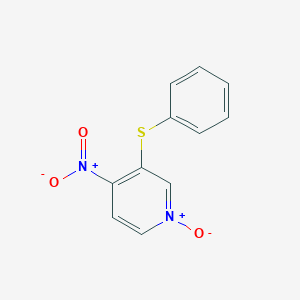
Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide: is a chemical compound with the molecular formula C11H8N2O3S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a nitro group at the 4-position, a phenylthio group at the 3-position, and an oxide group at the 1-position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide typically involves the nitration of pyridine derivativesThe reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The process typically includes multiple steps, such as nitration, oxidation, and substitution reactions, carried out under controlled conditions to optimize the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of pyridine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amino-substituted pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenylthio group can engage in nucleophilic and electrophilic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
3-Nitropyridine: A simpler nitro-substituted pyridine derivative.
4-Nitropyridine N-oxide: Similar structure but lacks the phenylthio group.
2,4-Dinitropyridine: Contains two nitro groups, offering different reactivity.
Uniqueness: Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide is unique due to the combination of its nitro, phenylthio, and oxide groups, which confer distinct chemical properties and reactivity compared to other pyridine derivatives .
Eigenschaften
CAS-Nummer |
13959-52-9 |
|---|---|
Molekularformel |
C11H8N2O3S |
Molekulargewicht |
248.26 g/mol |
IUPAC-Name |
4-nitro-1-oxido-3-phenylsulfanylpyridin-1-ium |
InChI |
InChI=1S/C11H8N2O3S/c14-12-7-6-10(13(15)16)11(8-12)17-9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
CCMDYNSRNRTGIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=C(C=C[N+](=C2)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




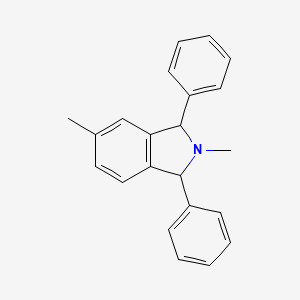


![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)
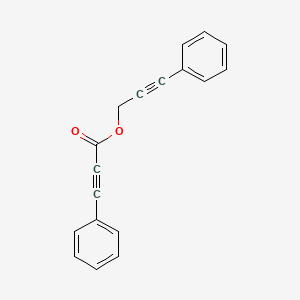
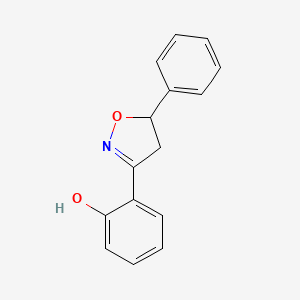

![Pyridinium, 1-[(dodecyloxy)methyl]-, chloride](/img/structure/B14718420.png)

